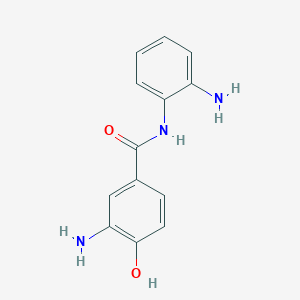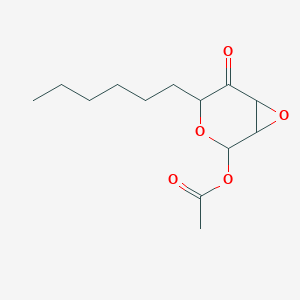
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one is a chemical compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential applications in medicine and industry. This compound, in particular, features a hexahydro-1-benzofuran core with two hydroxyl groups at positions 6 and 7.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the use of a dihydroxybenzene derivative and a suitable cyclizing agent. The reaction conditions often include:
- Temperature: Moderate to high temperatures (e.g., 80-150°C)
- Solvent: Polar solvents like ethanol or methanol
- Catalysts: Acidic or basic catalysts to facilitate the cyclization
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale batch reactors with continuous monitoring of reaction parameters. The use of automated systems ensures consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield diketones, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one exerts its effects depends on its specific interactions with molecular targets. For example:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydroxy-1-benzofuran: Lacks the hexahydro component but shares the dihydroxybenzofuran core.
Hexahydro-1-benzofuran-2(3H)-one: Lacks the hydroxyl groups but shares the hexahydrobenzofuran core.
Uniqueness
6,7-Dihydroxyhexahydro-1-benzofuran-2(3H)-one is unique due to the presence of both hydroxyl groups and the hexahydrobenzofuran core, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
62896-26-8 |
|---|---|
Molecular Formula |
C8H12O4 |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6,7-dihydroxy-3a,4,5,6,7,7a-hexahydro-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C8H12O4/c9-5-2-1-4-3-6(10)12-8(4)7(5)11/h4-5,7-9,11H,1-3H2 |
InChI Key |
BDIJCZMDIIBSDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C2C1CC(=O)O2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
![{3-[Ethyl(dimethoxy)silyl]propyl}(dimethyl)octylphosphanium chloride](/img/structure/B14513458.png)
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)

![1-[(E)-(4-Chlorophenyl)diazenyl]piperidin-4-ol](/img/structure/B14513495.png)





![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)

![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
![N-[(Z)-(Dimethylamino)(pyridin-3-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14513540.png)
